N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216814-76-4
VCID: VC11865071
InChI: InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(20-21-15-7-5-6-8-18(15)27-20)19(24)14-9-10-16(25-3)17(13-14)26-4;/h5-10,13H,11-12H2,1-4H3;1H
SMILES: CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Molecular Formula: C20H24ClN3O3S
Molecular Weight: 421.9 g/mol

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride

CAS No.: 1216814-76-4

Cat. No.: VC11865071

Molecular Formula: C20H24ClN3O3S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride - 1216814-76-4

Specification

CAS No. 1216814-76-4
Molecular Formula C20H24ClN3O3S
Molecular Weight 421.9 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(20-21-15-7-5-6-8-18(15)27-20)19(24)14-9-10-16(25-3)17(13-14)26-4;/h5-10,13H,11-12H2,1-4H3;1H
Standard InChI Key AHQLQLJVDVLMIP-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Canonical SMILES CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl

Introduction

Overview of the Compound

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride appears to belong to a class of benzothiazole derivatives. Benzothiazole compounds are heterocyclic aromatic organic molecules often used in medicinal chemistry due to their diverse biological activities.

General Characteristics:

  • Structure:

    • The core structure includes a benzothiazole moiety, which is a fused aromatic ring system containing sulfur and nitrogen.

    • The compound also features a dimethoxybenzamide group and a dimethylaminoethyl side chain.

    • The hydrochloride form suggests it is likely synthesized as a salt for increased solubility.

  • Potential Applications:

    • Benzothiazole derivatives are studied for their roles in anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.

    • The presence of dimethoxy groups often enhances biological activity by improving interactions with biological targets.

Synthesis and Characterization

While specific synthesis details for this compound are unavailable, benzothiazole derivatives are typically synthesized through:

  • Cyclization Reactions: Starting from o-aminothiophenol with carboxylic acids or derivatives under acidic conditions.

  • Functionalization: Introducing substituents like dimethoxybenzamide or dimethylaminoethyl groups via nucleophilic substitutions or amidation reactions.

Characterization Techniques:

  • NMR (1H and 13C): To confirm the structure and chemical environment.

  • Mass Spectrometry (MS): To determine molecular weight and purity.

  • Infrared Spectroscopy (IR): To identify functional groups like amides or aromatic systems.

Biological Significance

Compounds with similar structures have been reported to exhibit:

  • Anticancer Activity:

    • Benzothiazole derivatives often act as inhibitors of enzymes like topoisomerases or kinases.

    • Methoxy substitutions enhance DNA-binding affinity.

  • Antimicrobial Properties:

    • Effective against Gram-positive and Gram-negative bacteria due to interactions with bacterial enzymes.

  • CNS Activity:

    • Dimethylaminoethyl side chains are common in CNS-active drugs, suggesting potential use in neurological disorders.

Hypothetical Data Table (Based on Related Compounds)

PropertyValue/Description
Molecular FormulaC20H24N3O3S·HCl
Molecular Weight~421 g/mol (estimated)
SolubilitySoluble in water (as HCl salt)
Biological TargetLikely enzymes or receptors in cancer/microbial cells
Potential ApplicationsAnticancer, antimicrobial, CNS disorders

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